2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
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Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C27H25F3N4O4 and its molecular weight is 526.516. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with complex structures involving piperazine, acetamide derivatives, and substituted phenyl groups are frequently investigated for their synthesis methodologies and biological activities. For instance, the synthesis of novel derivatives through specific chemical reactions provides valuable insights into the versatility of these compounds in medicinal chemistry. Such compounds are synthesized through various chemical reactions, highlighting the importance of structural modification in achieving desired biological activities, including antimicrobial and anticancer properties (S. Mehta et al., 2019).
Antimicrobial and Anticancer Activities
Research on similar compounds has demonstrated a broad spectrum of biological activities. For example, studies have shown that certain synthesized compounds possess significant antimicrobial activities against various bacterial and fungal strains. These activities are measured through minimum inhibitory concentration (MIC) values, demonstrating the potential of these compounds in treating infections (Özlem Temiz‐Arpacı et al., 2005). Additionally, some compounds exhibit notable anticancer activities, suggesting their potential application in cancer treatment. The evaluation of anticancer properties is often performed through in vitro assays, providing a foundation for further development as therapeutic agents (S. Mehta et al., 2019).
Molecular Docking and Drug Design
Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. These studies help in the rational design of drugs by predicting the binding affinities and modes of action of compounds. For instance, synthesized compounds showing good docking scores with certain enzymes or receptors indicate their potential as lead compounds in drug development. This approach is instrumental in identifying promising candidates for further investigation in the context of anticancer and antimicrobial drug discovery (S. Mehta et al., 2019).
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O4/c28-27(29,30)38-22-10-2-1-9-21(22)31-23(35)17-33-13-11-32(12-14-33)15-16-34-25(36)19-7-3-5-18-6-4-8-20(24(18)19)26(34)37/h1-10H,11-17H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQENFPJKVRNARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.